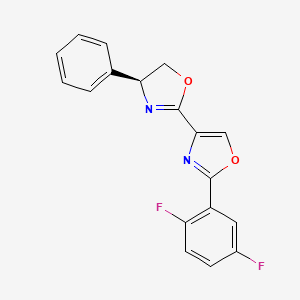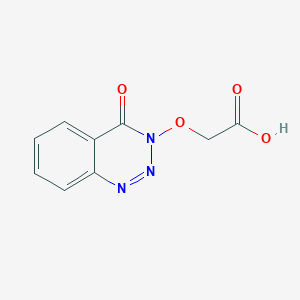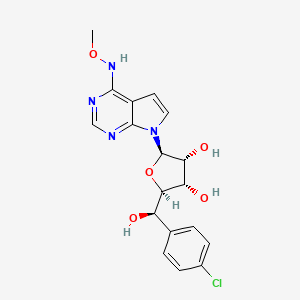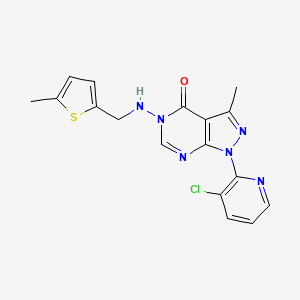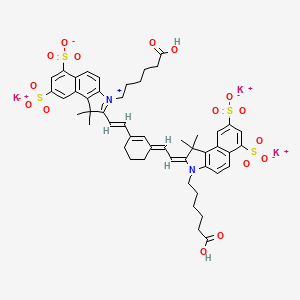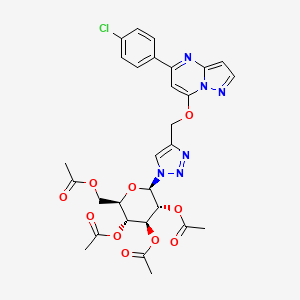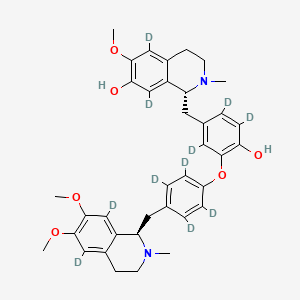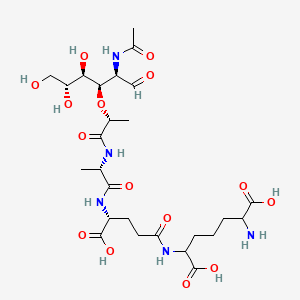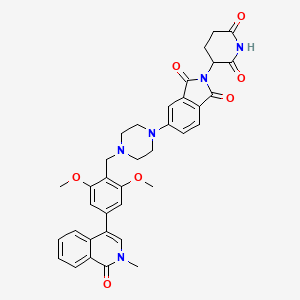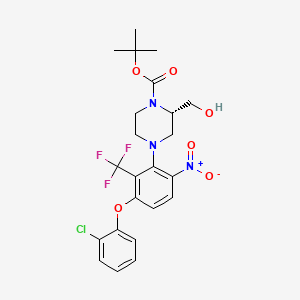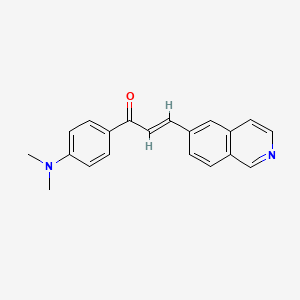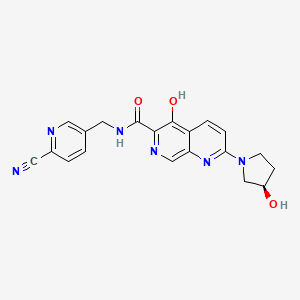
Phd-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phd-IN-3 is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is known for its role as an inhibitor in various biochemical pathways, particularly those involving prolyl hydroxylase enzymes. These enzymes are crucial in the regulation of hypoxia-inducible factors, which play a vital role in cellular responses to oxygen levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phd-IN-3 typically involves a multi-step process that includes the formation of key intermediates through various organic reactions. The initial steps often involve the preparation of a core structure, followed by functional group modifications to achieve the desired chemical properties. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to introduce functional groups.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of large-scale reactors, continuous flow processes, and stringent quality control measures. The reaction conditions are carefully controlled to maintain consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions: Phd-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Phd-IN-3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Employed in studies involving cellular responses to hypoxia and the regulation of hypoxia-inducible factors.
Medicine: Investigated for its potential therapeutic applications in treating conditions related to oxygen deprivation, such as ischemic diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Phd-IN-3 exerts its effects by inhibiting prolyl hydroxylase enzymes, which are responsible for the hydroxylation of hypoxia-inducible factors. This inhibition leads to the stabilization and activation of hypoxia-inducible factors, which then regulate the expression of genes involved in angiogenesis, metabolism, and erythropoiesis. The molecular targets of this compound include the active sites of prolyl hydroxylase enzymes, where it binds and prevents the hydroxylation reaction.
Comparación Con Compuestos Similares
Phd-IN-3 can be compared with other prolyl hydroxylase inhibitors, such as:
Dimethyloxalylglycine: Another inhibitor that targets prolyl hydroxylase enzymes but with different binding affinities and selectivities.
Roxadustat: A clinically approved inhibitor used for treating anemia in chronic kidney disease patients.
Uniqueness: this compound is unique in its specific binding properties and the extent of its inhibitory effects on prolyl hydroxylase enzymes. It offers distinct advantages in terms of potency and selectivity compared to other similar compounds.
By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C20H18N6O3 |
|---|---|
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
N-[(6-cyanopyridin-3-yl)methyl]-5-hydroxy-2-[(3R)-3-hydroxypyrrolidin-1-yl]-1,7-naphthyridine-6-carboxamide |
InChI |
InChI=1S/C20H18N6O3/c21-7-13-2-1-12(8-22-13)9-24-20(29)18-19(28)15-3-4-17(25-16(15)10-23-18)26-6-5-14(27)11-26/h1-4,8,10,14,27-28H,5-6,9,11H2,(H,24,29)/t14-/m1/s1 |
Clave InChI |
ROTOKWNRJPNVEV-CQSZACIVSA-N |
SMILES isomérico |
C1CN(C[C@@H]1O)C2=NC3=CN=C(C(=C3C=C2)O)C(=O)NCC4=CN=C(C=C4)C#N |
SMILES canónico |
C1CN(CC1O)C2=NC3=CN=C(C(=C3C=C2)O)C(=O)NCC4=CN=C(C=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[[5-[[(1S)-1-(3-cyclopropylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]-2-methylpropanoic acid](/img/structure/B15137874.png)
